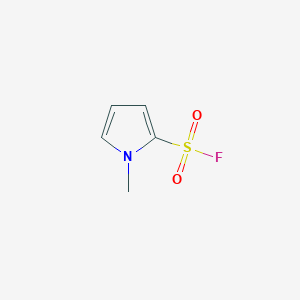

1-methyl-1H-pyrrole-2-sulfonyl fluoride

Descripción

Historical Trajectories and Evolution of Sulfonyl Fluoride (B91410) Chemistry

The chemistry of sulfonyl fluorides (R-SO₂F) has a rich history, yet has experienced a dramatic renaissance in the 21st century. The pioneering synthesis of arenesulfonyl fluorides was reported in 1931 by Davies and Dick, who demonstrated the nucleophilic fluorination of the corresponding sulfonyl chlorides. cymitquimica.com For many years, sulfonyl fluorides were primarily regarded as stable alternatives to the more reactive sulfonyl chlorides for the synthesis of sulfonamides and sulfonate esters. cymitquimica.com A defining characteristic of the sulfonyl fluoride group is its remarkable stability under a wide range of conditions, including harsh reagents and aqueous environments, which contrasts sharply with the reactivity of other sulfonyl halides. cymitquimica.combldpharm.com

Despite this stability, the sulfur(VI) center is a potent electrophile that can react with nucleophiles under specific activation conditions. This unique balance of stability and latent reactivity led to their early application in chemical biology, beginning in the mid-20th century, as covalent inhibitors for serine proteases and cholinesterases. More recently, their utility as "warheads" in chemical biology has expanded significantly, as they have been shown to covalently modify not just serine, but also a range of other context-specific nucleophilic amino acid residues, including lysine (B10760008), tyrosine, threonine, cysteine, and histidine.

A pivotal moment in the evolution of sulfonyl fluoride chemistry occurred in 2014 with the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) by K. Barry Sharpless and coworkers. Positioned as a next-generation "click chemistry" reaction, SuFEx describes the highly reliable and specific reaction between a sulfonyl fluoride and a nucleophile. bldpharm.com This development has catapulted sulfonyl fluorides to the forefront of molecular science, establishing them as indispensable connectors for applications in drug discovery, materials science, and bioconjugation. cymitquimica.com Consequently, a diverse array of synthetic methods has been developed to access sulfonyl fluorides from readily available precursors like thiols, sulfonic acids, and aryl halides, further broadening their accessibility and application.

The Pyrrole (B145914) Scaffold: A Central Motif in Organic Synthesis and Chemical Biology

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in the chemistry of life. First isolated from coal tar in 1834, its structure was elucidated in 1858. The pyrrole scaffold forms the core of essential natural products, including heme (a component of hemoglobin), chlorophylls, and vitamin B12. Its structure as an electron-rich aromatic system imparts a high degree of reactivity towards electrophiles, making it a versatile building block in organic synthesis.

In medicinal chemistry, the pyrrole ring is considered a "privileged scaffold." This designation refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The pyrrole moiety is a key pharmacophore in a multitude of clinically used drugs and biologically active compounds, exhibiting a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. Its presence in a molecule can influence crucial properties such as binding affinity, selectivity, solubility, and metabolic stability. Beyond medicine, pyrrole derivatives are integral to materials science, where they are used in the synthesis of conductive polymers, organic dyes, and materials for electronics like organic light-emitting diodes (OLEDs).

Strategic Importance of 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride within Sulfonyl Fluoride and Pyrrole Chemical Space

The compound this compound (CAS 1909312-64-6) is a molecule that strategically combines the distinct chemical attributes of the sulfonyl fluoride functional group and the N-methylpyrrole scaffold. While it is commercially available as a building block for organic synthesis, its true importance lies in the potential applications derived from its hybrid structure. cymitquimica.com It merges the covalent reactivity of the sulfonyl fluoride with a biologically relevant and synthetically versatile heterocyclic core.

The strategic value of this compound can be understood by considering the contributions of its constituent parts:

The Sulfonyl Fluoride Moiety : This group acts as a stable yet activatable electrophilic hub. It positions the molecule as a prime candidate for SuFEx click chemistry, allowing it to be reliably linked to other molecules containing suitable nucleophiles (e.g., phenols or amines) to rapidly generate more complex structures. Furthermore, this group serves as a covalent warhead capable of forming stable bonds with nucleophilic amino acid residues on protein targets. This makes it a potential tool for developing targeted covalent inhibitors or activity-based probes for biochemical and pharmacological research.

The N-Methylpyrrole Scaffold : This component provides a defined three-dimensional shape and specific electronic properties. As a recognized pharmacophore, the pyrrole ring can guide the molecule to biological targets, such as the active sites of enzymes or protein-protein interfaces, enhancing binding affinity and selectivity. The N-methylation prevents the nitrogen from acting as a hydrogen bond donor and subtly alters the electronic nature of the ring, which can be used to fine-tune binding interactions and physicochemical properties.

In essence, this compound is a versatile chemical tool. Its importance is not just as an intermediate, but as a potential functional molecule in its own right for chemical biology. It provides a framework to explore biological systems by covalently capturing protein targets, with the pyrrole unit serving to direct the molecule towards specific interactions. The combination of a privileged biological scaffold with a powerful covalent-linking group makes it a strategically significant compound for the development of novel probes and therapeutic agents.

Table 1: Physicochemical and Structural Properties of this compound

| Properties of this compound | |

|---|---|

| Property | Value |

| Molecular Formula | C₅H₆FNO₂S |

| Molecular Weight | 163.17 g/mol |

| CAS Number | 1909312-64-6 |

| Canonical SMILES | CN1C=CC=C1S(=O)(=O)F |

| InChIKey | KLNFFLXBDQXPIP-UHFFFAOYSA-N |

| Predicted XlogP | 0.8 |

| Key Functional Groups | Sulfonyl Fluoride, N-Methylpyrrole |

Structure

3D Structure

Propiedades

IUPAC Name |

1-methylpyrrole-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO2S/c1-7-4-2-3-5(7)10(6,8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNFFLXBDQXPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Elucidations of 1 Methyl 1h Pyrrole 2 Sulfonyl Fluoride

Nucleophilic Substitution Pathways

The sulfur(VI)-fluoride (S-F) bond in 1-methyl-1H-pyrrole-2-sulfonyl fluoride (B91410) is characterized by a unique combination of stability and latent reactivity. While highly resilient to many chemical environments, including showing negligible hydrolysis over 24 hours at pH 8, the electrophilicity of the sulfur center can be harnessed for covalent bond formation through nucleophilic substitution. This reactivity is central to its application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful strategy for reliably connecting molecular building blocks.

The SuFEx reaction involves the displacement of the fluoride ion from the sulfonyl group by a nucleophile, forming a stable sulfonamide or sulfonate ester linkage. This process is highly valued for its efficiency, broad functional group tolerance, and the stability of the resulting covalent bond. The reactivity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride is influenced by the electronic properties of the N-methylpyrrole ring, which modulates the electrophilicity of the sulfur(VI) center.

This compound readily engages with oxygen-based nucleophiles under appropriate activation conditions. The reaction with phenols, in particular, is a cornerstone of SuFEx chemistry, often facilitated by a base to generate the more nucleophilic phenolate (B1203915) anion. In a comprehensive study profiling the reactivity of various sulfur(VI) fluoride electrophiles, the pyrrole (B145914) sulfonyl fluoride derivative demonstrated significant reactivity towards the tyrosine side chain, a phenol-containing amino acid. The reaction proceeds to form a stable sulfonate ester. The reactivity with tyrosine was observed to be approximately twice the rate of its reaction with lysine (B10760008), an amine nucleophile. While direct reactions with simple alcohols and silanols are mechanistically plausible and common for the broader class of sulfonyl fluorides, specific studies detailing these transformations for this compound are less prevalent in the examined literature.

Table 1: Representative SuFEx Reactions of S(VI)-Fluorides with O- and N-Nucleophiles This table illustrates the general scope of SuFEx reactions. Specific yields for this compound may vary.

| S(VI)-Fluoride Substrate | Nucleophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Sulfonyl Fluoride | Phenol | Cs₂CO₃ | Sulfonate Ester | High | |

| This compound | N-Ac-Tyrosine | Aqueous Buffer (pH 10) | Sulfonate Ester | N/A (Rate Determined) | |

| Aryl Sulfonyl Fluoride | Primary/Secondary Amine | HOBt, Silicon Additive | Sulfonamide | 87-99% | |

| This compound | Nα-Ac-Lysine | Aqueous Buffer (pH 10) | Sulfonamide | N/A (Rate Determined) | |

| Sulfamoyl Fluoride | Benzyl Amine | Ca(NTf₂)₂, DABCO | Sulfamide | Good |

Nitrogen nucleophiles, especially primary and secondary amines, are highly effective partners in SuFEx reactions with this compound, leading to the formation of robust sulfonamides. The reaction mechanism is generally understood to be an SN2-type process at the sulfur center. The nucleophilicity of the amine is a critical factor, and the reaction is often accelerated by a base which deprotonates the amine or activates it through hydrogen bonding. Studies have shown that this compound can covalently modify lysine residues in biological contexts, forming the corresponding sulfonamide. This highlights its utility in chemical biology for protein modification. The reaction scope is broad, with catalytic methods enabling the efficient coupling of various sulfonyl fluorides with a wide array of amines, including sterically hindered ones.

To overcome the inherent stability of the S-F bond and facilitate the SuFEx reaction under mild conditions, various catalysts and additives are employed. Organic bases are crucial for activating the nucleophile. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly used non-nucleophilic base for this purpose. Guanidine bases, such as tetramethylguanidine (TMG) and the more potent 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG is a phosphazene base, not a simple guanidine, but serves a similar role), are also effective. Notably, TMG has been used to achieve selective deprotonation of tyrosine residues over other nucleophilic amino acids, showcasing catalyst-controlled selectivity.

Silicon-based additives, such as hexamethyldisilazane (B44280) (HMDS) or other organosilicon reagents, can also play a vital role. They often act as fluoride scavengers, forming strong Si-F bonds and driving the reaction equilibrium towards the product. The combination of a catalytic amount of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) with silicon additives has been shown to be a powerful system for the broad-spectrum amidation of sulfonyl fluorides. Lewis acids, such as calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), can also activate the sulfonyl fluoride group by coordinating to the oxygen and fluorine atoms, increasing the electrophilicity of the sulfur center and stabilizing the departing fluoride ion.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry with Diverse Nucleophiles

Radical and Photoredox-Mediated Transformations

While the nucleophilic substitution pathways of this compound are well-established, its reactivity in radical and photoredox-mediated transformations is a less explored area of its chemistry. Current research in photoredox catalysis related to sulfonyl fluorides has predominantly focused on their synthesis rather than their subsequent transformations. For example, visible-light photoredox catalysis has been successfully employed for the radical fluorosulfonylation of substrates like allyl sulfones and unactivated olefins to construct various sulfonyl fluorides. These methods often involve the generation of a fluorosulfonyl radical (•SO₂F) or related species which then engage in addition reactions. However, reports detailing the use of this compound as a substrate in photoredox or radical-based coupling reactions remain scarce in the reviewed literature. This represents an area with potential for future investigation to expand the synthetic utility of this versatile compound.

Mechanistic Insights into Sulfonyl Fluoride Reactivity

Understanding the mechanisms that govern the reactivity of sulfonyl fluorides is crucial for controlling reaction outcomes and designing new synthetic methods.

The reactivity of sulfonyl fluorides, particularly aryl sulfonyl fluorides, in nucleophilic substitution reactions is distinct from typical alkyl halide chemistry. masterorganicchemistry.comkhanacademy.org Due to the sp²-hybridized carbon of the aromatic ring, a classical Sₙ2 backside attack is not feasible. libretexts.org Instead, nucleophilic aromatic substitution (SₙAr) on an activated aryl system proceeds via an addition-elimination mechanism. libretexts.orgstackexchange.com In this pathway, the nucleophile attacks the carbon bearing the sulfonyl fluoride group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com The subsequent departure of the fluoride leaving group restores the aromaticity of the ring. stackexchange.com

Fluorine's high electronegativity plays a crucial role in this mechanism. It strongly polarizes the C-S bond and stabilizes the negatively charged Meisenheimer complex through its inductive effect, which accelerates the rate-determining addition step. stackexchange.com This is why, contrary to Sₙ2 reactions where iodide is a better leaving group, fluoride is often a better leaving group in SₙAr reactions. stackexchange.com

In cases where the ring is not sufficiently activated by electron-withdrawing groups, or when very strong bases are used, an elimination-addition (benzyne) mechanism can occur, although this is less common for sulfonyl fluorides compared to other aryl halides.

The electrophilicity of the sulfur atom in a sulfonyl fluoride can be significantly enhanced through non-covalent interactions. Hydrogen bonding and proton transfer can activate the S(VI)-F bond, making it more susceptible to nucleophilic attack. acs.org This activation is a key principle in SuFEx chemistry and is observed in biological systems where enzymes utilize hydrogen bonds to facilitate reactions. rsc.org For example, a histidine residue can form a hydrogen bond with a tyrosine oxygen, increasing its nucleophilicity for attack on a sulfonyl fluoride. rsc.org

Lewis acids can also activate sulfonyl fluorides for nucleophilic addition. For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to mediate the reaction between sulfonyl fluorides and amines to form sulfonamides, a reaction that is otherwise slow for many substrate combinations. acs.org This activation is proposed to occur through the coordination of the Lewis acid to the fluorine atom or the sulfonyl oxygens, increasing the electrophilicity of the sulfur center. acs.org

The 1-methyl-1H-pyrrole ring attached to the sulfonyl fluoride group exerts significant electronic and steric influences on the molecule's reactivity.

Steric Effects : The sulfonyl fluoride group is located at the C2 position of the pyrrole ring. This position is adjacent to the N-methyl group at position C1. While the methyl group itself is not exceptionally large, its proximity to the reaction center at the sulfur atom can provide some steric hindrance, potentially influencing the approach of bulky nucleophiles or reagents. researchgate.net Acid-catalyzed isomerizations on pyrrole rings are known to be sensitive to both steric and electronic factors. wikipedia.org

Table 2: Summary of Influences on the Reactivity of this compound

| Factor | Influence | Consequence on Reactivity |

|---|---|---|

| S(VI)-F Bond | High bond dissociation energy, high stability | Requires specific activation (e.g., photoredox, Lewis acid) for radical generation or nucleophilic substitution. dntb.gov.uanih.govacs.org |

| Pyrrole Ring (Electronic) | Electron-donating (π-excessive) | Modulates the electrophilicity of the sulfur atom; influences stability of intermediates in SₙAr reactions. rsc.org |

| N-Methyl Group (Steric) | Steric hindrance adjacent to the sulfonyl group | May influence the rate and selectivity of reactions involving attack at the sulfur center. researchgate.net |

| Hydrogen Bonding/Lewis Acids | Activation of the S-F bond | Enhances the electrophilicity of the sulfur atom, facilitating nucleophilic attack. rsc.orgacs.orgacs.org |

Advanced Applications of 1 Methyl 1h Pyrrole 2 Sulfonyl Fluoride in Academic Research

Modular Chemical Synthesis and Diversification

The modularity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (B91410) has been effectively harnessed in the field of chemical synthesis, particularly in the construction of novel heterocyclic frameworks and in diversity-oriented synthesis. The sulfonyl fluoride moiety serves as a reactive handle for introducing a wide range of functional groups, enabling the rapid generation of diverse molecular scaffolds.

Construction of Novel Complex Heterocyclic Architectures

While the direct use of 1-methyl-1H-pyrrole-2-sulfonyl fluoride in the construction of complex heterocyclic architectures is an emerging area of research, the broader class of substituted pyrroles and sulfonyl-containing compounds has been instrumental in synthesizing a variety of heterocyclic systems. uctm.edunih.gov The general strategy involves leveraging the pyrrole (B145914) scaffold as a core building block and utilizing the reactivity of the sulfonyl group to engage in cyclization reactions or to introduce functionalities that facilitate subsequent ring-forming steps. For instance, N-substituted pyrroles can be synthesized through methods like the Paal-Knorr pyrrole condensation, which can then be functionalized with sulfonyl chlorides for further transformations. uctm.eduorganic-chemistry.org The synthesis of multi-substituted pyrrole derivatives containing a sulfonyl scaffold has been achieved through the chemistry of N-sulfonylketenimine, highlighting the utility of the sulfonyl group in building complex heterocyclic systems. researchgate.net

Diversity-Oriented Synthesis (DOS) Enabled by SuFEx Derivatization

The concept of Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.comcam.ac.uk this compound is an excellent substrate for DOS, primarily through its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govresearchgate.net SuFEx chemistry allows for the efficient and reliable formation of covalent bonds between a sulfonyl fluoride and a variety of nucleophiles under mild conditions. nih.gov

This approach, termed Diversity Oriented Clicking (DOC), utilizes connective hubs like 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) to rapidly assemble a wide array of molecular architectures. nih.govresearchgate.net By combining the principles of click chemistry with SuFEx, researchers can perform late-stage diversification of a core scaffold, such as this compound, by reacting it with a panel of different nucleophiles. nih.gov This strategy has been successfully employed to create libraries of compounds with diverse functional groups and three-dimensional structures. nih.govresearchgate.net For example, a library of 278 discrete compounds was generated through SuFEx derivatization of a pendant sulfonyl fluoride group in 96-well plates, demonstrating the high-throughput nature of this methodology. nih.govresearchgate.net

Development of Chemical Biology Probes and Tools

The unique reactivity of the sulfonyl fluoride group makes this compound an attractive scaffold for the design and synthesis of chemical biology probes. These probes are invaluable tools for studying biological processes, identifying protein targets, and validating their functions in complex biological systems.

Strategies for Covalent Labeling of Target Proteins

Covalent labeling is a powerful technique for selectively modifying proteins of interest to study their function, localization, and interactions. nih.gov Sulfonyl fluorides have emerged as effective electrophilic warheads for the covalent modification of a range of nucleophilic amino acid residues, including serine, tyrosine, lysine (B10760008), threonine, cysteine, and histidine. nih.gov The pyrrole moiety of this compound can be functionalized to incorporate a recognition element that directs the probe to a specific protein target. Upon binding, the sulfonyl fluoride group reacts with a nearby nucleophilic residue, forming a stable covalent bond. researchgate.net This strategy has been successfully used to develop probes for various enzyme classes, including serine proteases. nih.gov The ability to attach reporter tags, such as fluorophores or affinity handles, to the pyrrole scaffold allows for the visualization and enrichment of the labeled proteins.

Design and Synthesis of Activity-Based Probes

Activity-based protein profiling (ABPP) is a chemical proteomics technology that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. mdpi.com this compound can serve as a core structure for the development of activity-based probes (ABPs). The design of such probes typically involves three key components: a reactive group (the sulfonyl fluoride), a recognition element to direct the probe to a specific enzyme class, and a reporter tag for detection and analysis. nih.gov

For example, an alkyne-tagged sulfonyl fluoride has been used as an ABP to covalently modify members of the S1 family of serine proteases. nih.gov Following covalent modification, the alkyne tag can be utilized for "click" chemistry-based ligation to a reporter molecule, enabling the enrichment and identification of active proteases from complex proteomes via mass spectrometry. nih.gov The modular nature of the this compound scaffold allows for the facile synthesis of a variety of ABPs with different recognition elements and reporter tags to target a wide range of enzymes. nih.gov

Approaches to Target Identification and Validation in Biological Systems

A major challenge in drug discovery and chemical biology is the identification and validation of the protein targets of bioactive small molecules. nih.gov Chemical probes based on the this compound scaffold can be powerful tools for this purpose. uh.edu By incorporating a photo-activatable cross-linking group and an affinity tag into the probe design, it is possible to capture and identify the binding partners of a small molecule within a cellular context.

Furthermore, the development of covalent probes allows for the direct identification of the target protein through techniques such as mass spectrometry-based proteomics. biorxiv.org Once a target has been identified, its biological relevance can be validated through various methods, including genetic knockdown or knockout, to confirm that the observed phenotype is a direct result of the small molecule's interaction with the identified target. nih.gov The use of well-characterized chemical probes provides a robust method for understanding the molecular mechanisms of disease and for the development of new therapeutic agents. uh.edudiscoveryontarget.com

Contributions to Materials Science and Functional Molecule Design

The unique reactivity of the sulfonyl fluoride group, particularly its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has positioned this compound and related compounds as valuable tools in materials science. This field leverages the compound's ability to form robust covalent linkages, enabling the creation of novel materials with tailored properties and functionalities. The applications span from modifying inorganic surfaces to synthesizing advanced polymers and dyes, showcasing the versatility of this chemical moiety.

Organic-Inorganic Linking and Surface Functionalization via SuFEx

The interface between organic and inorganic materials is crucial for the development of advanced composites, sensors, and biomedical devices. SuFEx chemistry provides a highly efficient and reliable method for creating covalent bonds between these disparate material types. researchgate.net Sulfonyl fluorides can react with silyl (B83357) ethers on inorganic surfaces, forming stable S-O linkages. rsc.org This process allows for the functionalization of surfaces with organic molecules, thereby altering their properties such as hydrophobicity, biocompatibility, or reactivity. researchgate.net

For instance, SuFEx has been employed to anchor various organic compounds onto the surfaces of inorganic materials, leading to functionalized surfaces with antibacterial activity, controlled hydrophobicity, and fluorescence. researchgate.net The reaction's efficiency and the stability of the resulting bonds are key advantages in these applications. researchgate.net The process often involves a "hub" molecule containing a sulfonyl fluoride group and a trialkoxy silane (B1218182) group, which can covalently link an organic compound to the hub and then anchor the entire assembly onto an inorganic surface through the formation of stable Si-O-X bonds. researchgate.net

Table 1: Applications of SuFEx in Surface Functionalization

| Application Area | Description of Functionalization | Resulting Property |

|---|---|---|

| Biomaterials | Covalent attachment of bioactive molecules to implant surfaces. | Enhanced biocompatibility and reduced fouling. |

| Electronics | Modification of semiconductor surfaces with organic monolayers. | Tunable electronic properties and improved device performance. |

| Composites | Strengthening the interface between organic polymers and inorganic fillers. | Increased mechanical strength and thermal stability. |

Synthesis of Functional Polymers and Dyes

In polymer chemistry, sulfonyl fluorides are instrumental in the synthesis of polymers with unique backbones containing -SO2- linkages, which complements traditional carbon-based polymers. ccspublishing.org.cn The SuFEx reaction enables the polymerization of bis(sulfonyl fluorides) with bis(aryl silyl ethers) to create polysulfonates and polysulfates. rsc.org This method allows for precise control over the polymer structure and properties.

Furthermore, the sulfonyl fluoride group can be incorporated as a reactive handle in the side chains of monomers for post-polymerization modification. ccspublishing.org.cn This approach allows for the synthesis of functional polymers where the properties can be tailored after the initial polymerization process. nih.gov The robust nature of SuFEx click chemistry facilitates the synthesis of materials with controlled composition and conformation. nih.gov

The synthesis of fluorescent dyes is another area where pyrrole-based compounds find application. rsc.org While direct synthesis of dyes using this compound is a specific application, the broader class of pyrrole derivatives is known to be key in the creation of fluorescent materials. rsc.orggoogle.com The electronic properties of the pyrrole ring, combined with the reactivity of the sulfonyl fluoride group, offer potential for the design of novel dyes with specific absorption and emission characteristics.

Table 2: Polymer Synthesis via SuFEx Chemistry

| Polymer Type | Monomers | Key Features of Resulting Polymer |

|---|---|---|

| Polysulfates | Bis(aryl fluorosulfate) and bis(aryl silyl ether) | High molecular weight and good solubility. researchgate.net |

| Polysulfonates | Bis(alkylsulfonyl fluorides) and bis(aryl silyl ethers) | Thermally stable with potential for helical structures. rsc.orgnih.gov |

| Functionalized Polymers | Monomers with pendant -SO2F groups | Allows for post-polymerization modification and introduction of various functionalities. ccspublishing.org.cn |

Role in Pharmaceutical Chemistry Lead Structure Generation and Optimization

The sulfonyl fluoride moiety is a privileged electrophile in pharmaceutical chemistry, finding significant utility in the design of chemical probes and covalent inhibitors. rsc.org Its unique balance of stability in aqueous environments and reactivity towards specific amino acid residues makes it an attractive "warhead" for targeted covalent inhibitors. rsc.orgnih.gov This functionality is not limited to reacting with the canonical cysteine residues but can also form covalent bonds with serine, threonine, lysine, tyrosine, and histidine in a context-specific manner. sigmaaldrich.com

Scaffold Diversification for Enhanced Bioactivity

In drug discovery, the ability to rapidly generate and test a diverse range of molecular structures is crucial for identifying lead compounds with improved biological activity. The sulfonyl fluoride group, through the SuFEx reaction, provides a powerful tool for the late-stage functionalization of complex molecules. chemrxiv.org This allows medicinal chemists to introduce a variety of substituents onto a core scaffold, thereby exploring the structure-activity relationship (SAR) and optimizing the compound's properties.

The pyrrole scaffold itself is a common motif in biologically active compounds. ontosight.airesearchgate.net By functionalizing a pyrrole-containing lead structure with a sulfonyl fluoride, a versatile handle is introduced for further diversification. This approach enables the synthesis of libraries of analogues for biological screening, facilitating the identification of candidates with enhanced potency, selectivity, and pharmacokinetic profiles. chemrxiv.org

Table 3: Scaffold Diversification Strategies Using Sulfonyl Fluorides

| Core Scaffold | Modification Strategy | Desired Outcome |

|---|---|---|

| Pyrrole-based inhibitor | Introduction of -SO2F followed by SuFEx with various nucleophiles. | Improved binding affinity and selectivity. |

| Natural product analogue | Late-stage functionalization of a hydroxyl group to a sulfonyl fluoride. | Enhanced metabolic stability and cell permeability. |

| Peptide-based drug | Incorporation of an amino acid with a sulfonyl fluoride side chain. | Covalent binding to the target protein. |

Design Principles for Irreversible Covalent Inhibition

Irreversible covalent inhibitors offer several advantages over their reversible counterparts, including prolonged duration of action and high potency. researchgate.net The design of such inhibitors requires a careful balance between reactivity and selectivity to avoid off-target effects. The sulfonyl fluoride group is an exemplary electrophilic warhead for this purpose due to its inherent stability and tunable reactivity. nih.govresearchgate.net

The principle behind using sulfonyl fluorides in covalent inhibitors is to position the electrophilic sulfur atom in proximity to a nucleophilic amino acid residue within the target protein's binding site. This is achieved by incorporating the sulfonyl fluoride into a scaffold that has a non-covalent affinity for the target. nih.gov The initial reversible binding event orients the warhead for a subsequent irreversible covalent bond formation. The reactivity of the sulfonyl fluoride can be modulated by the electronic properties of the scaffold to which it is attached, allowing for fine-tuning of the inhibitor's potency and selectivity. nih.gov

Table 4: Design Principles for Sulfonyl Fluoride-Based Covalent Inhibitors

| Design Principle | Description | Example Application |

|---|---|---|

| Warhead Tuning | Modifying the electronic environment of the sulfonyl fluoride to control its reactivity. | Designing inhibitors that selectively target a specific lysine residue over others. nih.gov |

| Scaffold Hopping | Incorporating the sulfonyl fluoride into different molecular scaffolds to target various protein families. | Developing covalent inhibitors for kinases, proteases, and protein-protein interactions. researchgate.netnih.gov |

| Proximity-Driven Reactivity | Utilizing the non-covalent binding affinity of the scaffold to increase the effective concentration of the warhead at the target site. | Achieving high selectivity for the intended target protein even in the complex cellular environment. |

Theoretical and Computational Investigations of 1 Methyl 1h Pyrrole 2 Sulfonyl Fluoride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a wealth of information about its behavior.

The electronic structure of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (B91410) is characterized by the interplay between the aromatic pyrrole (B145914) ring and the strongly electron-withdrawing sulfonyl fluoride group. Quantum chemical calculations can precisely model this interaction.

Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles. For instance, the geometry of the pyrrole ring is expected to be largely planar, while the sulfonyl group will adopt a tetrahedral geometry. The C-S and S-F bond lengths are critical parameters that influence reactivity.

Charge Distribution: The distribution of electron density across the molecule can be visualized using molecular electrostatic potential (MEP) maps. The highly electronegative fluorine and oxygen atoms of the sulfonyl fluoride group create a significant region of negative electrostatic potential, while the sulfur atom and the pyrrole ring are comparatively electron-deficient. This polarization is key to its reactivity.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.net The energy and location of these orbitals indicate the molecule's ability to act as an electron donor or acceptor. For 1-methyl-1H-pyrrole-2-sulfonyl fluoride, the LUMO is expected to be localized on the sulfonyl fluoride moiety, making it susceptible to nucleophilic attack.

| Parameter | Predicted Value/Characteristic | Significance |

| Molecular Geometry | Planar pyrrole ring, tetrahedral sulfonyl group | Defines the molecule's shape and steric accessibility. |

| C-S Bond Length | ~1.77 Å | Influences the stability and reactivity of the sulfonyl group. |

| S-F Bond Length | ~1.58 Å | The strength of this bond is central to the unique reactivity profile. |

| HOMO Energy | Typically negative (e.g., -7 to -9 eV) | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Typically negative (e.g., -1 to -3 eV) | Relates to the electron affinity and susceptibility to nucleophiles. |

| HOMO-LUMO Gap | ~4 to 8 eV | Indicates chemical reactivity and electronic stability. researchgate.net |

This table contains representative data based on typical quantum chemical calculations for similar organic molecules and is for illustrative purposes.

A significant advantage of computational chemistry is its ability to model reaction mechanisms in detail. Sulfonyl fluorides are known for their unique reactivity, particularly in covalent inhibitor design. researchgate.net Computational modeling can elucidate the pathways of reactions involving this compound, such as its interaction with nucleophilic amino acid residues in a protein.

By calculating the potential energy surface for a reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate. This approach is invaluable for understanding why sulfonyl fluorides react selectively with certain nucleophiles. researchgate.net

Quantum chemical calculations can generate a variety of molecular descriptors that quantify different aspects of a molecule's electronic structure. These descriptors can be used to predict reactivity and selectivity. mdpi.com

Global Descriptors: Hardness, softness, and electronegativity provide a general indication of a molecule's stability and reactivity. A lower hardness value suggests higher reactivity. researchgate.net

Local Descriptors: Fukui functions and local softness indices can predict which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. For this compound, these descriptors would likely highlight the sulfur atom as the primary electrophilic site.

| Descriptor | Definition | Predicted Trend for this compound |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | High, due to electronegative F and O atoms. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Moderate; lower than highly stable compounds. |

| Global Softness (S) | The reciprocal of hardness; indicates reactivity. | Moderate; higher softness implies higher reactivity. |

| Fukui Function (f(r)) | Indicates the change in electron density at a point r when the number of electrons changes. | Highest value for nucleophilic attack (f+) expected on the sulfur atom. |

This table provides a conceptual overview of molecular descriptors and their expected trends for the target compound.

Molecular Dynamics Simulations for Conformational and Solvent Effects

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions. nih.govnih.gov

For this compound, MD simulations can reveal:

Conformational Flexibility: The molecule can exhibit rotational flexibility around the C-S bond. MD simulations can explore the different conformations the molecule can adopt and their relative stabilities.

Solvent Effects: The behavior of a molecule can be significantly influenced by its environment. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water). This is crucial for understanding its solubility and how the solvent might mediate its reactions. The simulations can show the formation of hydrogen bonds and other non-covalent interactions. nih.gov

Structure-Reactivity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its chemical reactivity or biological activity. nih.govresearchgate.net Computational methods are highly effective for conducting SAR studies on series of related compounds.

For pyrrole sulfonyl fluorides, a computational SAR study would involve creating a library of virtual analogues by modifying the substituents on the pyrrole ring or replacing the methyl group. mdpi.com Quantum chemical calculations would then be performed on each analogue to determine how these structural changes affect key properties like:

The electrophilicity of the sulfur atom.

The strength of the S-F bond.

By correlating these calculated properties with experimentally observed reactivity, a predictive SAR model can be developed. This allows for the rational design of new compounds with fine-tuned reactivity. rsc.org

Computational Design and Virtual Screening of Novel Pyrrole Sulfonyl Fluoride Analogues

The insights gained from computational studies can be used to design new molecules with desired properties. nih.gov For instance, if the goal is to develop a selective covalent inhibitor, computational methods can guide the design of novel pyrrole sulfonyl fluoride analogues. plos.org

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological activity or chemical property. mdpi.comresearchgate.netnih.gov If this compound is identified as a useful chemical scaffold, a virtual screening campaign could be initiated to find other commercially available or synthetically accessible analogues. This process typically involves:

Pharmacophore Modeling: Defining the key chemical features required for a molecule to be active. plos.org

Database Screening: Searching databases containing millions of compounds to find those that match the pharmacophore model. plos.org

Molecular Docking: Simulating the binding of the selected compounds to a biological target (e.g., an enzyme) to predict their binding affinity and pose. rsc.org

This approach accelerates the discovery of new functional molecules by prioritizing the most promising candidates for synthesis and experimental testing. mdpi.comrsc.org

Future Directions and Emerging Research Avenues for N Methylpyrrole Sulfonyl Fluorides

Development of Sustainable and Green Synthetic Methodologies

The synthesis of sulfonyl fluorides has traditionally relied on methods that can be hazardous and environmentally taxing. However, the future of N-methylpyrrole sulfonyl fluoride (B91410) synthesis is poised for a green transformation. Researchers are actively pursuing more sustainable and eco-friendly protocols that minimize waste and utilize safer reagents.

Recent advancements have demonstrated the efficient synthesis of a broad range of sulfonyl fluorides, including those with heterocyclic structures, by reacting thiols or disulfides with potassium fluoride (KF) and a highly reactive reagent known as SHC5®. This method is a significant step towards green chemistry as it produces non-toxic sodium and potassium salts as the only byproducts, thereby having a minimal environmental impact. osaka-u.ac.jpsciencedaily.com Such processes are not only safer but also more cost-effective, making them attractive for both academic and industrial-scale production. osaka-u.ac.jpsciencedaily.com

Another promising green approach is the use of electrochemical synthesis. This method allows for the direct conversion of thiols and disulfides into aryl and alkyl sulfonyl fluorides using potassium fluoride as an inexpensive fluorine source, all without the need for an oxidizing agent. The development of one-pot syntheses from stable starting materials like disulfides or thiols using green oxidants such as NaOCl·5H₂O further underscores the commitment to environmentally benign processes. acs.org These methodologies are enabling the tailor-made synthesis of diverse sulfonyl fluorides, including N-methylpyrrole derivatives, with high efficiency and a low environmental footprint. osaka-u.ac.jp

| Synthetic Approach | Key Features | Environmental Impact |

| SHC5® and KF Method | Utilizes easily accessible thiols/disulfides; simple protocol. | Minimal, with non-toxic salt byproducts. osaka-u.ac.jpsciencedaily.com |

| Electrochemical Synthesis | Oxidant-free conversion of thiols/disulfides. | Reduced chemical waste. |

| One-Pot Synthesis | Uses green oxidants like NaOCl·5H₂O. | Environmentally friendly. acs.org |

Exploration of Unprecedented Reactivity Modes and Chemistries

The pyrrole (B145914) ring, being an electron-rich aromatic system, imparts unique reactivity to the attached sulfonyl fluoride group. pharmaguideline.com Future research will delve deeper into harnessing this inherent reactivity to forge novel chemical bonds and construct complex molecular architectures. The field is moving beyond the traditional role of sulfonyl fluorides as simple electrophiles to explore their participation in more intricate and previously inaccessible chemical transformations.

The concept of "click chemistry," which emphasizes rapid, high-yield, and selective reactions, has been expanded to include Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. osaka-u.ac.jp N-methylpyrrole sulfonyl fluorides are prime candidates for SuFEx reactions, which can be used to link molecules together with high efficiency. This opens up new possibilities for creating diverse chemical libraries for drug discovery and materials science.

Furthermore, the unique electronic properties of the N-methylpyrrole moiety can be exploited to modulate the reactivity of the sulfonyl fluoride group. For instance, a comprehensive study profiling various sulfur(VI) fluorides revealed that a pyrrole-substituted sulfonyl fluoride exhibited significant stability at pH 8, with negligible hydrolysis over 24 hours. nih.gov This tunable reactivity is crucial for applications in chemical biology where stability in aqueous environments is paramount. nih.gov Researchers are also investigating unconventional reaction pathways, such as defluorosulfonylation, where sulfonyl fluorides act as precursors to carbocations, enabling novel coupling reactions with a wide range of nucleophiles. nih.gov

Expansion into Novel Advanced Materials and Nanotechnology Applications

The inherent stability and unique reactivity of N-methylpyrrole sulfonyl fluorides make them attractive building blocks for the creation of advanced materials and for applications in nanotechnology. The sulfonyl fluoride moiety can serve as a versatile "clickable" handle for the functionalization of polymers and surfaces.

An emerging area of interest is the development of novel ionic liquids (ILs) incorporating the sulfonyl fluoride group. nih.gov These ILs exhibit high thermal and chemical stability and can be designed to have specific properties for various applications, including as electrolytes in batteries. nih.gov The high electronegativity of the SO₂F group can contribute to increased anodic stability and favorable solvation of ions, potentially leading to improved battery performance. nih.gov

The ability to precisely modify materials through SuFEx chemistry allows for the creation of surfaces with tailored properties, such as hydrophobicity, biocompatibility, or catalytic activity. In nanotechnology, N-methylpyrrole sulfonyl fluorides could be used to functionalize nanoparticles, enabling their use in targeted drug delivery, bioimaging, and sensing applications. The robust nature of the sulfonyl fluoride linkage ensures the stability of these functionalized nanomaterials in biological environments.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Drug Discovery

The intersection of synthetic chemistry, chemical biology, and drug discovery represents one of the most exciting future directions for N-methylpyrrole sulfonyl fluorides. These compounds are proving to be invaluable tools for probing biological systems and for the development of new therapeutic agents.

Sulfonyl fluorides are recognized as privileged protein-reactive functional groups due to their ability to covalently modify a broad range of amino acid residues, including lysine (B10760008), tyrosine, histidine, and serine, in a context-specific manner. sigmaaldrich.com This makes them ideal for use as chemical probes to identify and validate new drug targets. promega.com For example, N-methylpyrrole-containing polyamides have been synthesized as DNA-alkylating agents with sequence-specific recognition, demonstrating the potential of the N-methylpyrrole scaffold in targeted therapies. nih.gov

The development of peptido sulfonyl fluorides as potent and selective proteasome inhibitors highlights the therapeutic potential of this class of compounds. nih.gov In the realm of drug discovery, N-methylpyrrole sulfonyl fluorides can be incorporated into small molecules to create covalent inhibitors, which offer advantages such as increased potency and prolonged duration of action. The ability to fine-tune the reactivity of the sulfonyl fluoride group allows for the design of highly selective inhibitors that minimize off-target effects. nih.gov The integration of computational modeling with synthetic efforts will further accelerate the design and discovery of novel N-methylpyrrole sulfonyl fluoride-based drugs and chemical probes.

Q & A

Q. What experimental methods are recommended for determining the physicochemical properties of 1-methyl-1H-pyrrole-2-sulfonyl fluoride?

To determine physicochemical properties (e.g., density, boiling point, acidity), use a combination of empirical and computational approaches:

- Density : Measure experimentally via pycnometry or gas displacement methods. Predicted values (1.38 g/cm³) should be validated using these techniques .

- Boiling Point : Use fractional distillation under reduced pressure, as the compound’s predicted boiling point (225.7°C) may vary with impurities. Gas chromatography (GC) coupled with mass spectrometry (MS) can confirm purity .

- Acidity (pKa) : Employ potentiometric titration or UV-Vis spectroscopy in aqueous/organic solvent systems. Computational predictions (pKa ≈ -11.86) should be cross-checked with experimental data .

Q. How can researchers optimize the synthesis of this compound for high yields?

Key methodologies include:

- Regioselective Sulfonylation : Use controlled reaction conditions (e.g., low temperature, inert atmosphere) to minimize side reactions during sulfonyl fluoride formation. Literature reports yields up to 98% using stepwise functionalization of pyrrole derivatives .

- Purification : Employ flash chromatography with silica gel or reverse-phase HPLC to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and experimental physicochemical data for this compound?

Discrepancies in properties like boiling point or acidity often arise from approximations in computational models. To address this:

- Validation : Compare density functional theory (DFT)-predicted values with empirical measurements. For example, refine computational parameters (e.g., solvent effects, basis sets) to better align with experimental boiling points .

- Machine Learning : Train models on existing sulfonyl fluoride datasets to improve prediction accuracy for novel derivatives .

Q. What strategies improve regioselectivity in functionalizing this compound for medicinal chemistry applications?

Regioselective modifications are critical for drug design. Approaches include:

- Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl fluoride) to position catalysts for selective C-H activation. This enables precise installation of substituents at the 4- or 5-position of the pyrrole ring .

- Fluorine-Specific Coupling : Leverage Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups while retaining the sulfonyl fluoride moiety as a leaving group .

Q. How can kinetic studies elucidate the reactivity of the sulfonyl fluoride group in nucleophilic substitution reactions?

- Stopped-Flow Kinetics : Monitor reaction rates under varying conditions (pH, solvent polarity) to determine activation energy and transition states.

- Isotopic Labeling : Use 18O or 19F labeling to track nucleophilic attack mechanisms. This reveals whether substitution occurs via an SN1 or SN2 pathway .

Methodological Challenges & Data Analysis

Q. How should researchers handle conflicting spectroscopic data (e.g., NMR, IR) during structural characterization?

- Multi-Technique Validation : Cross-reference NMR (1H, 13C, 19F) with IR and X-ray crystallography. For example, SHELXL refinement of crystal structures can resolve ambiguities in proton assignments .

- Dynamic NMR : Use variable-temperature NMR to detect conformational changes that may obscure spectral peaks .

Q. What safety protocols are essential for handling this compound in electrophilic reactions?

- Storage : Store in anhydrous, amber vials under nitrogen to prevent hydrolysis.

- Waste Management : Neutralize residual fluoride ions with calcium hydroxide before disposal. Partner with certified waste management services to comply with environmental regulations .

Applications in Drug Discovery

Q. How can this compound serve as a building block for protease inhibitors?

The sulfonyl fluoride group acts as a covalent warhead targeting catalytic serine residues. Methodologies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.